molecular formula C10H19NOS B11722983 (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11722983
M. Wt: 201.33 g/mol
InChI Key: UCOGKZLKACTCDX-ZDUSSCGKSA-N
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Description

(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentylmethylidene group and a sulfinamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of a cyclopentylmethylidene precursor with a sulfinamide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfinamide, followed by the addition of the cyclopentylmethylidene precursor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The cyclopentylmethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity and selectivity.

Mechanism of Action

The mechanism of action of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopentylmethylidene group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound with the opposite stereochemistry.

    N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.

    N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-amine: A derivative with an amine group.

Uniqueness

(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a cyclopentylmethylidene group and a sulfinamide group. This combination of structural features imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

(S)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/t13-/m0/s1

InChI Key

UCOGKZLKACTCDX-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1CCCC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCC1

Origin of Product

United States

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